

3-Nitro-4-(trifluoromethyl)benzonitrile molecular structure

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Compound of Interest

Compound Name: 3-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1425306

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An In-depth Technical Guide to the Molecular Structure of **3-Nitro-4-(trifluoromethyl)benzonitrile**

Abstract

This technical guide provides a comprehensive analysis of **3-Nitro-4-(trifluoromethyl)benzonitrile**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates the compound's molecular architecture, physicochemical properties, and spectroscopic signature. It further details a robust synthetic pathway and discusses the reactivity conferred by its distinct functional groups. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the strategic application of this versatile building block.

Introduction: A Strategic Building Block in Modern Chemistry

3-Nitro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a trifluoromethyl group, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules. The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.^[1] This guide offers a detailed examination of the

molecule's structure, properties, and reactivity, providing a foundational understanding for its effective use in research and development.

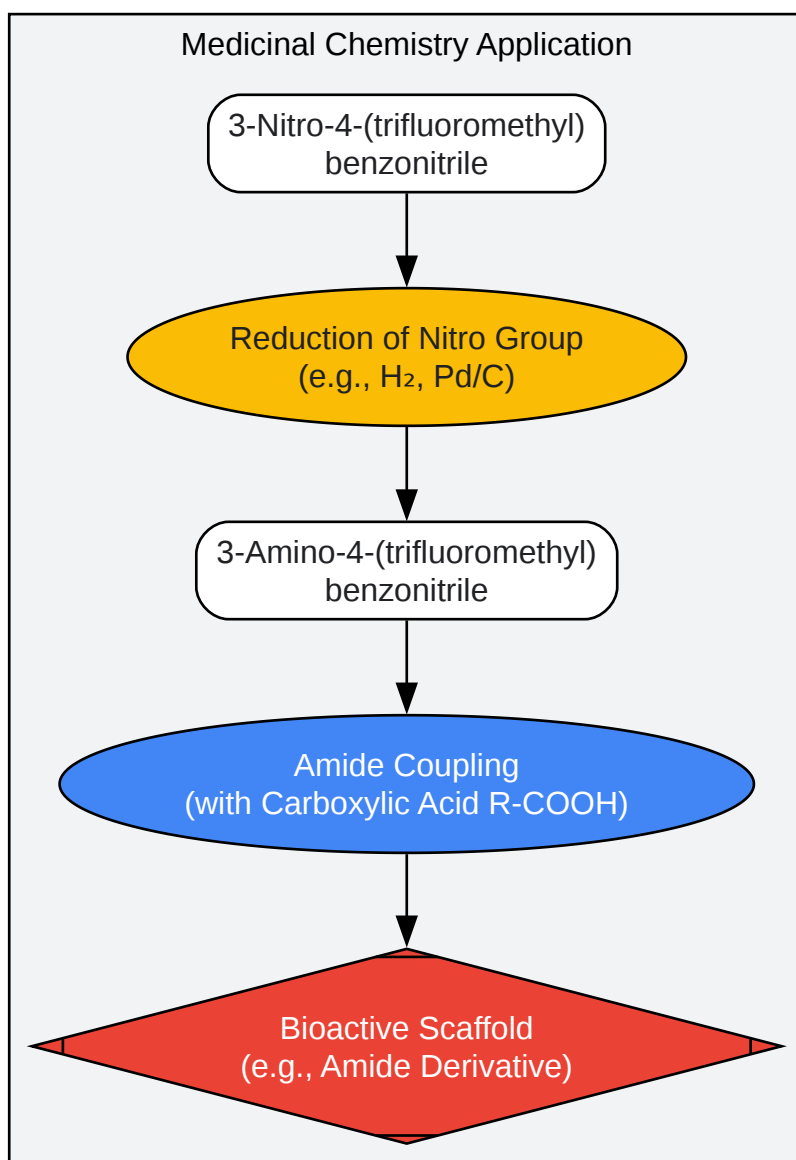
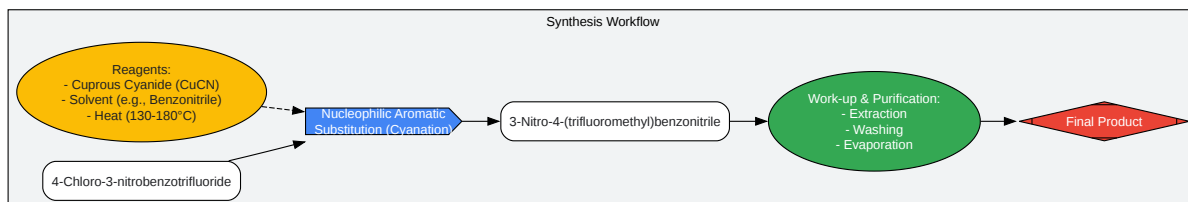
Molecular Structure and Physicochemical Properties

The molecular structure of **3-Nitro-4-(trifluoromethyl)benzonitrile** is defined by the specific arrangement of its three functional groups on the benzene ring. The nitrile (-CN) and trifluoromethyl (-CF₃) groups are para (1,4 position) to each other, while the nitro (-NO₂) group is meta (1,3 position) to the nitrile and ortho (1,2 position) to the trifluoromethyl group.

This specific orientation is a result of the synthetic routes used for its preparation and dictates the molecule's electronic properties and subsequent reactivity.

- **Trifluoromethyl Group (-CF₃):** A strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution.
- **Nitro Group (-NO₂):** Another potent electron-withdrawing group that further deactivates the ring.
- **Nitrile Group (-CN):** Also an electron-withdrawing group, contributing to the overall electron-deficient nature of the aromatic system.

The collective electron-withdrawing nature of these groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.



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References

- 1. jelsciences.com [jelsciences.com]
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